molecular formula C29H36O12 B1246915 Sphenadilactone A

Sphenadilactone A

Cat. No.: B1246915
M. Wt: 576.6 g/mol
InChI Key: NJTZWXJTMLGIFW-GWFAHARPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sphenadilactone A (C₂₉H₃₆O₁₂) is a nortriterpenoid isolated from the stems of Schisandra sphenanthera, a plant in the Schisandraceae family . It features a complex polycyclic scaffold with multiple oxygenated functional groups, including lactone and ester moieties, which contribute to its bioactivity . Its molecular weight of 576 g/mol distinguishes it from other nortriterpenoids in the same plant genus, such as sphenadilactones B and C, which share structural similarities but differ in substituents and oxidation patterns .

Properties

Molecular Formula

C29H36O12

Molecular Weight

576.6 g/mol

IUPAC Name

(1S,3R,7R,9R,10S,13S,14S,16R,17R,19R,20S,21R,24R,25R,27S,30S)-14,19-dihydroxy-9-(hydroxymethyl)-9,17,19,24-tetramethyl-4,8,15,22,26,28-hexaoxanonacyclo[14.12.1.117,20.01,13.03,7.03,10.014,27.021,25.027,30]triacontane-5,18,23-trione

InChI

InChI=1S/C29H36O12/c1-11-18-19(36-21(11)32)17-20-24(3,22(33)25(17,4)34)15-8-26-9-27-12(23(2,10-30)37-14(27)7-16(31)39-27)5-6-13(26)28(35,38-15)29(20,40-18)41-26/h11-15,17-20,30,34-35H,5-10H2,1-4H3/t11-,12+,13+,14-,15-,17-,18-,19-,20+,23+,24+,25-,26+,27-,28+,29+/m1/s1

InChI Key

NJTZWXJTMLGIFW-GWFAHARPSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@@H]([C@@H]3[C@H]4[C@]([C@H]5C[C@]67C[C@@]89[C@@H](CC[C@@H]6[C@@]([C@@]4(O2)O7)(O5)O)[C@](O[C@@H]8CC(=O)O9)(C)CO)(C(=O)[C@]3(C)O)C)OC1=O

Canonical SMILES

CC1C2C(C3C4C(C5CC67CC89C(CCC6C(C4(O2)O7)(O5)O)C(OC8CC(=O)O9)(C)CO)(C(=O)C3(C)O)C)OC1=O

Synonyms

sphenadilactone A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Structural Differentiation

Sphenadilactone A belongs to the schinortriterpenoid subclass, characterized by a 6/6/5/6/5 pentacyclic system. Key structural distinctions from related compounds include:

  • Sphenadilactone B : Shares the same molecular formula (C₂₉H₃₆O₁₂) but differs in the spatial arrangement of hydroxyl and ester groups .
  • Sphenadilactone C: Contains an additional nitrogen atom (C₃₁H₃₉NO₁₂), forming a unique amide linkage absent in this compound .
  • Schinalactone A : A structurally simpler analogue (C₂₇H₃₀O₈) lacking the extended lactone ring system present in this compound .

Table 1: Structural Comparison of Selected Compounds

Compound Molecular Formula Key Functional Groups Source
This compound C₂₉H₃₆O₁₂ Lactone, ester S. sphenanthera
Sphenadilactone C C₃₁H₃₉NO₁₂ Amide, lactone S. sphenanthera
Schinalactone A C₂₇H₃₀O₈ Benzofuran, ester S. chinensis

Molecular Docking and Target Affinity

In silico studies comparing schinortriterpenoids revealed significant differences in binding affinities to key therapeutic targets:

  • Schinalactone A exhibited the strongest interaction with MAPK14 (PDB ID: 5WJJ), achieving a binding energy of -10.8 kcal/mol via π-alkyl interactions with HIS64, ARG67, and ILE146 .
  • Sphenadilactone E (a close analogue of this compound) showed weaker binding to JUN (PDB ID: 5J41) (-10.4 kcal/mol) but formed hydrogen bonds with TRP38 and π-alkyl interactions with ILE104 and TYR108 .

Pharmacological Activity

Anti-HIV Activity:
  • This compound demonstrated weak anti-HIV-1 activity (EC₅₀ = 89.1 μg/mL), whereas sphenadilactone C showed enhanced potency (EC₅₀ = 29.5 μg/mL), likely due to its nitrogen-containing group enhancing target engagement .
  • Lancifodilactone H (EC₅₀ = 16.6 μg/mL) outperformed this compound, highlighting the importance of a truncated lactone ring for antiviral efficacy .
Cytotoxic Activity:
  • This disparity underscores the role of aromatic substituents in kadlongilactones for tumor cell targeting.

Table 2: Pharmacological Comparison

Compound Anti-HIV EC₅₀ (μg/mL) Cytotoxicity IC₅₀ (μg/mL) Key Targets
This compound 89.1 >100 (HeLa, HepG2) Undefined
Sphenadilactone C 29.5 >100 (HeLa, HepG2) HIV-1 protease
Kadlongilactone A N/A <0.1 (K562, Bel-7402) Tumor cell membranes

Research Implications and Gaps

While this compound serves as a scaffold for nortriterpenoid studies, its moderate bioactivity compared to analogues like sphenadilactone C or kadlongilactones suggests opportunities for structural optimization. Future research should explore:

  • Structure-Activity Relationships (SAR) : Modifying hydroxylation patterns or introducing nitrogen moieties to enhance target affinity .

Q & A

Q. What are the established protocols for isolating Sphenadilactone A from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography and HPLC. To ensure reproducibility, document solvent ratios, temperature, and pressure conditions. Include purity validation via HPLC-UV or LC-MS, and cross-reference spectral data with published literature to confirm identity .

Q. How is structural elucidation of this compound performed using spectroscopic techniques?

Combine NMR (¹H, ¹³C, DEPT, HSQC, HMBC) to assign carbon skeletons and functional groups. Mass spectrometry (HR-ESI-MS) confirms molecular weight and fragmentation patterns. Compare data with existing databases or synthetic analogs to resolve ambiguities. For novel compounds, X-ray crystallography may be required for absolute configuration .

Q. What initial bioactivity screening models are recommended for this compound?

Use in vitro assays targeting relevant pathways (e.g., cytotoxicity via MTT assay, anti-inflammatory activity via COX-2 inhibition). Validate results with positive controls and dose-response curves. Prioritize cell lines or enzyme systems aligned with hypothesized mechanisms (e.g., cancer cell lines for antitumor studies) .

Advanced Research Questions

Q. How can synthetic pathways for this compound be optimized to improve yield?

Employ Design of Experiments (DoE) to test variables (catalyst concentration, reaction time, temperature). Use kinetic studies to identify rate-limiting steps. Consider biocatalysis or asymmetric synthesis for stereochemical control. Validate intermediates via NMR and optimize purification steps (e.g., recrystallization solvents) .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Investigate bioavailability (e.g., pharmacokinetic studies on absorption/metabolism) and tissue distribution. Use knock-out animal models to isolate target pathways. Re-evaluate in vitro conditions (e.g., oxygen tension, co-culture systems) to better mimic in vivo environments .

Q. How do computational methods aid in studying this compound’s molecular interactions?

Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities with target proteins (e.g., kinases). Validate with molecular dynamics simulations (GROMACS) to assess stability. Cross-correlate with mutagenesis or SPR binding assays for experimental validation .

Methodological Considerations

  • Data Reproducibility : Document experimental parameters (e.g., solvent batches, instrument calibration) and include negative controls. Use standardized protocols from journals like Beilstein Journal of Organic Chemistry for synthesis and characterization .
  • Statistical Rigor : Apply ANOVA or t-tests for bioactivity data, ensuring p-values are adjusted for multiple comparisons. Report confidence intervals and effect sizes .
  • Ethical Compliance : For in vivo studies, cite ethics committee approvals and adhere to ARRIVE guidelines for animal research reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sphenadilactone A
Reactant of Route 2
Sphenadilactone A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.